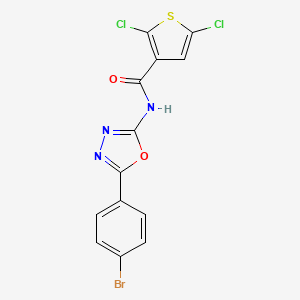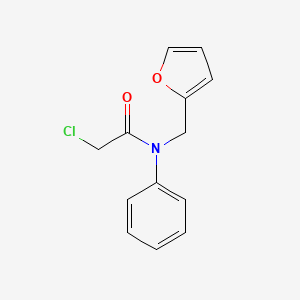
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide, also known as Br-DPA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of compounds containing 1,3,4-oxadiazole rings, including those with bromophenyl and dichlorothiophene groups, has been explored due to their potential biological activities. For example, a study by Qi et al. (2014) on anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed that some compounds exhibited significant insecticidal activities against the diamondback moth. The study highlights the structure–activity relationship (SAR) and suggests that density functional theory (DFT) studies could provide insights into their insecticidal activities (Qi et al., 2014).
Anticancer Potential
Another area of interest is the anticancer potential of compounds bearing the oxadiazole ring. Bakare's research (2021) on nitrogen heterocycles containing N-(p-bromophenyl) carboxamide moiety demonstrated potent cytotoxic activity against the MCF-7 cell line, suggesting a promising avenue for the development of new antitumor agents (Bakare, 2021).
Antimicrobial and Antidiabetic Screening
The antimicrobial and antidiabetic potentials of compounds with 1,3,4-oxadiazol-2-yl groups have also been investigated. For instance, Lalpara et al. (2021) synthesized N-substituted dihydropyrimidine derivatives and evaluated their in vitro antidiabetic activity, showcasing the diverse therapeutic applications of these chemical structures (Lalpara et al., 2021).
Electrochemical and Optical Applications
Beyond biomedical applications, compounds containing 1,3,4-oxadiazole rings have been explored for their electrochemical and optical properties. Chandrakantha et al. (2011) studied the nonlinear optical characterization of new 1,3,4-oxadiazoles, indicating their potential in optoelectronics and as optical limiters (Chandrakantha et al., 2011).
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrCl2N3O2S/c14-7-3-1-6(2-4-7)12-18-19-13(21-12)17-11(20)8-5-9(15)22-10(8)16/h1-5H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVAYJZUEWIWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrCl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2743547.png)
![(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride](/img/structure/B2743548.png)


![Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2743552.png)
![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)


![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)


![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)

